Diethyl (2,4-difluorophenyl)propanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

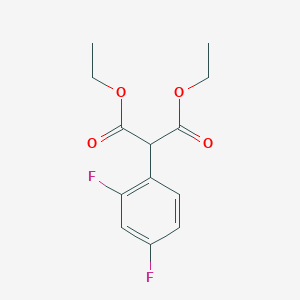

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2,4-difluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEHSLFAPHENRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382192 | |

| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137186-30-2 | |

| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (2,4-difluorophenyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for diethyl (2,4-difluorophenyl)propanedioate, a valuable intermediate in the development of various pharmaceutical compounds. The core of this synthesis relies on the well-established malonic ester synthesis, a robust method for the formation of carbon-carbon bonds.

Introduction

This compound, also known as diethyl 2-(2,4-difluorobenzyl)malonate, is a key building block in organic synthesis. The presence of the 2,4-difluorophenyl moiety is of particular interest in medicinal chemistry, as the incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes this compound a crucial precursor for the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, enzyme inhibitors, and other therapeutic agents.

Synthetic Pathway Overview: The Malonic Ester Synthesis

The most direct and widely applicable method for the synthesis of this compound is the malonic ester synthesis. This classical organic reaction involves the alkylation of diethyl malonate. The reaction proceeds in two main steps:

-

Deprotonation: A strong base is used to deprotonate the acidic α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion. Sodium ethoxide is a commonly used base for this purpose, as it avoids transesterification side reactions.

-

Nucleophilic Substitution: The resulting enolate acts as a nucleophile and attacks an appropriate electrophile, in this case, 2,4-difluorobenzyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired product.

Experimental Protocol

This section details a generalized experimental procedure for the synthesis of this compound based on standard malonic ester synthesis protocols.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.05 | 1.05 |

| Sodium | Na | 22.99 | 1.00 | 1.00 |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | - |

| 2,4-Difluorobenzyl Bromide | C₇H₅BrF₂ | 207.02 | 1.00 | 1.00 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | - | - |

| Brine | NaCl (aq) | 58.44 | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

Reaction Parameters

| Parameter | Value |

| Reaction Temperature | 0 °C to Reflux |

| Reaction Time | 2 - 12 hours |

| Solvent | Absolute Ethanol |

| Base | Sodium Ethoxide (prepared in situ) |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol at 0 °C with stirring. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Alkylation: Add 2,4-difluorobenzyl bromide dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Completion: After the addition of the benzyl bromide, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water and diethyl ether. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The yield of the reaction can vary depending on the specific conditions and the purity of the reagents. Based on similar malonic ester syntheses, a yield in the range of 70-90% can be expected.

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| This compound | 286.27 (based on 1 mol starting material) | (To be determined experimentally) | (To be calculated) |

Characterization

The structure of the final product, this compound, should be confirmed by spectroscopic methods.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester groups, a triplet for the methine proton, a doublet for the benzylic protons, and multiplets for the aromatic protons.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the methine carbon, the benzylic carbon, and the aromatic carbons (with C-F couplings).

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₄H₁₆F₂O₄, M.W. = 286.27) should be observed.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available resources to achieve the best possible yield and purity.

Physicochemical properties of Diethyl (2,4-difluorophenyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,4-difluorophenyl)propanedioate, a fluorinated derivative of diethyl malonate, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of the 2,4-difluorophenyl group, can impart unique physicochemical and biological properties, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for a representative synthesis, and a conceptual workflow for its preparation.

Physicochemical Properties

Currently, specific experimentally determined physicochemical data for this compound is limited in publicly available literature. However, based on its chemical structure and data from related compounds, the following properties can be identified.

| Property | Value | Source |

| CAS Number | 137186-30-2 | [1] |

| Molecular Formula | C₁₃H₁₄F₂O₄ | [1] |

| Molecular Weight | 272.24 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Further experimental determination of these properties is crucial for the comprehensive characterization of this compound.

Experimental Protocols

Synthesis of this compound

This procedure outlines the arylation of diethyl malonate with 1-bromo-2,4-difluorobenzene.

Materials:

-

Diethyl malonate

-

1-bromo-2,4-difluorobenzene

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).

-

Base Addition: The flask is allowed to cool to room temperature under the inert atmosphere. Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the flask. Anhydrous DMF is then added via cannula to create a suspension.

-

Formation of Malonate Enolate: The suspension is cooled to 0 °C using an ice bath. Diethyl malonate (1.0 equivalent) is dissolved in a small amount of anhydrous DMF and added dropwise to the stirred NaH suspension via the dropping funnel over a period of 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas will evolve.

-

Arylation: A solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere and away from moisture. Organic solvents are flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Logical Workflow and Visualization

As no specific signaling pathways involving this compound have been identified in the current literature, a diagram illustrating the general synthesis workflow is provided below. This serves as a logical representation of the experimental protocol.

Conclusion

This compound represents a potentially valuable scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. While detailed experimental data on its physicochemical properties are yet to be fully elucidated, established synthetic methodologies for related compounds provide a clear path for its preparation and further investigation. The protocols and workflows outlined in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and study of this and similar fluorinated malonate derivatives. Further research into its biological activities is warranted to uncover its full potential in various applications.

References

Technical Guide: An Overview of CAS Number 137186-30-2 and the Structurally Related Antiepileptic Drug Rufinamide

Disclaimer: The compound associated with CAS number 137186-30-2 is Diethyl 2-(2,4-difluorophenyl)malonate.[1][2][3][4] While this compound is a chemical intermediate, a comprehensive search for in-depth technical data, including biological activity, signaling pathways, and detailed experimental protocols directly related to it, did not yield sufficient information for a detailed whitepaper. However, search results frequently co-referenced the structurally distinct but related antiepileptic drug, Rufinamide (CAS Number: 106308-44-5).[5] This guide will provide a detailed technical overview of Rufinamide, a well-researched compound with extensive available data relevant to researchers, scientists, and drug development professionals.

Introduction to Rufinamide

Rufinamide is a triazole derivative anticonvulsant medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome (LGS) in adults and children aged four years and older.[5][6][7] Its chemical structure is unique compared to other antiepileptic drugs.[8] Marketed under the brand names Banzel and Inovelon, Rufinamide has demonstrated efficacy in reducing the frequency of various seizure types, particularly tonic-atonic (drop attacks).[5][6][7]

Chemical Structure and Properties

IUPAC Name: 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide[5]

Chemical Formula: C₁₀H₈F₂N₄O[5]

Molecular Weight: 238.198 g·mol⁻¹[5]

| Property | Value | Source |

| CAS Number | 106308-44-5 | [5] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble to 100 mM in DMSO | |

| pKa | Not specified |

Mechanism of Action

The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels (Naᵥ).[9][10] Specifically, it prolongs the inactive state of these channels, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.[8][11]

Rufinamide exhibits a unique profile by selectively binding to an intermediate inactivated state of the sodium channel.[12] This action is use-dependent, meaning it has a more pronounced effect on neurons that are firing repetitively, as is the case during a seizure, while having less effect on normal neuronal activity.[12] This selective stabilization of the inactivated sodium channel reduces neuronal hyperexcitability.[10][12]

Unlike some other antiepileptic drugs, Rufinamide does not have significant effects on benzodiazepine or GABA receptors, nor does it interact with a range of other neurotransmitter receptors.[8]

Quantitative Data from Clinical Trials

The efficacy of Rufinamide as an adjunctive therapy has been evaluated in several placebo-controlled clinical trials. The primary endpoints often include the percentage reduction in seizure frequency.

| Trial Population | Primary Endpoint | Rufinamide Result | Placebo Result | p-value | Source |

| Lennox-Gastaut Syndrome | Median % reduction in drop attacks | 42.5% reduction | 1.4% increase | <0.0001 | [8] |

| Lennox-Gastaut Syndrome | Median % reduction in total seizures | 32.7% reduction | 11.7% reduction | 0.0015 | [7][8] |

| Refractory Partial Seizures (Adults/Adolescents) | Median % reduction in partial seizure frequency | 20.4% reduction | 1.6% increase | 0.02 | [13] |

| Refractory Partial Seizures (Adults/Adolescents) | Responder Rate (≥50% reduction) | 28.2% | 18.6% | 0.04 | [13] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Analysis

This section outlines a generalized protocol for assessing the effects of Rufinamide on voltage-gated sodium currents (INa) in cultured neurons, based on methodologies described in the literature.[14]

Objective: To measure the effect of Rufinamide on the amplitude, gating, and kinetics of INa.

Materials:

-

Cultured neuronal cells (e.g., rodent cortical or hippocampal neurons).

-

External solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4.

-

Internal pipette solution (in mM): 130 CsF, 10 NaCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2.

-

Rufinamide stock solution (e.g., in DMSO).

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Borosilicate glass microelectrodes (3-5 MΩ resistance).

Procedure:

-

Cell Preparation: Plate neurons on glass coverslips and culture under standard conditions.

-

Recording Setup: Place a coverslip with adherent neurons in a recording chamber on an inverted microscope stage. Perfuse the chamber with the external solution.

-

Pipette Filling: Fill a microelectrode with the internal solution and mount it on the headstage of the patch-clamp amplifier.

-

Gigaohm Seal Formation: Under visual control, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration. This allows electrical access to the entire cell.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV or -90 mV) to ensure most sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

-

Record the resulting currents.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Rufinamide.

-

Post-Drug Recording: Repeat the voltage-clamp protocol to record sodium currents in the presence of Rufinamide.

-

Data Analysis:

-

Measure the peak amplitude of the inward sodium current at each voltage step before and after drug application.

-

Construct current-voltage (I-V) relationship curves.

-

Analyze channel kinetics, such as the time course of inactivation and recovery from inactivation, by applying specific voltage protocols (e.g., pre-pulse protocols).

-

References

- 1. pschemicals.com [pschemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. cenmed.com [cenmed.com]

- 4. Diethyl 2-(2,4-difluorophenyl)malonate - CAS:137186-30-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. Rufinamide - Wikipedia [en.wikipedia.org]

- 6. Rufinamide from clinical trials to clinical practice in the United States and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of rufinamide in pediatric epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 10. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 11. What is the mechanism of action of Banzel (rufinamide)? [drugs.com]

- 12. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rufinamide for the adjunctive treatment of partial seizures in adults and adolescents: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Methylene Group in Diethyl (2,4-difluorophenyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the active methylene group in Diethyl (2,4-difluorophenyl)propanedioate (CAS No. 137186-30-2). The presence of the electron-withdrawing 2,4-difluorophenyl substituent significantly influences the acidity and nucleophilicity of the alpha-protons, making this compound a versatile intermediate in organic synthesis, particularly for the introduction of substituted phenyl moieties in the development of novel therapeutic agents. This document details the electronic effects governing its reactivity, provides detailed experimental protocols for key transformations such as C-alkylation and Knoevenagel condensation, and presents quantitative data where available.

Introduction

This compound, a substituted derivative of diethyl malonate, is a key building block in synthetic organic chemistry. The central methylene group, positioned between two electron-withdrawing ester functionalities, exhibits notable acidity, allowing for the facile formation of a stabilized carbanion. This reactivity is further modulated by the presence of a 2,4-difluorophenyl group. The fluorine atoms, through their strong inductive electron-withdrawing effects, are anticipated to enhance the acidity of the methylene protons compared to unsubstituted diethyl phenylmalonate. This guide explores the theoretical underpinnings and practical applications of the unique reactivity of this methylene group.

Electronic Effects and Acidity of the Methylene Group

The reactivity of the methylene group in this compound is primarily governed by the acidity of its α-protons. This acidity is a consequence of both inductive and resonance effects that stabilize the resulting conjugate base (enolate).

-

Inductive Effect: The two ester carbonyl groups strongly withdraw electron density from the central carbon, polarizing the C-H bonds and facilitating proton abstraction. The 2,4-difluoro-substituted phenyl ring further enhances this effect. Fluorine is the most electronegative element, and its presence on the aromatic ring inductively withdraws electron density, thereby increasing the acidity of the methylene protons.

-

Resonance Stabilization: Upon deprotonation, the negative charge on the central carbon is delocalized onto the two adjacent carbonyl oxygen atoms, forming a resonance-stabilized enolate. This delocalization significantly lowers the energy of the conjugate base, making the parent compound more acidic.

Key Reactions of the Methylene Group

The acidic nature of the methylene protons in this compound allows for its participation in a variety of carbon-carbon bond-forming reactions. The primary reactions include C-alkylation and Knoevenagel condensation.

C-Alkylation

The formation of a nucleophilic enolate upon treatment with a suitable base allows for the alkylation of the α-carbon. This reaction is a cornerstone of the malonic ester synthesis, which ultimately yields substituted carboxylic acids after hydrolysis and decarboxylation.

Logical Workflow for C-Alkylation

Caption: Workflow for the C-alkylation of this compound.

Knoevenagel Condensation

The active methylene group can also act as a nucleophile in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base. This reaction leads to the formation of an α,β-unsaturated product.[2]

Signaling Pathway for Knoevenagel Condensation

Caption: Generalized pathway for the Knoevenagel condensation.

Quantitative Data

While specific quantitative kinetic data for the reactions of this compound are scarce in publicly available literature, the following table summarizes key physical and predicted properties.

| Property | Value | Reference |

| CAS Number | 137186-30-2 | [3] |

| Molecular Formula | C₁₃H₁₄F₂O₄ | [3] |

| Molecular Weight | 272.24 g/mol | [3] |

| Predicted pKa | ~9.86 (for Diethyl 2,5-difluorophenylmalonate) |

Experimental Protocols

The following are detailed, generalized experimental protocols for the C-alkylation and Knoevenagel condensation of this compound, adapted from procedures for analogous compounds. Researchers should optimize these conditions for their specific substrates.

Protocol for C-Alkylation of this compound

This protocol is adapted from the synthesis of a related allylated malonate.[4]

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-60 °C) may be required for less reactive alkyl halides.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the C-alkylation experiment.

Protocol for Knoevenagel Condensation

This protocol is a general procedure for the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine or another suitable weak base catalyst

-

Ethanol or Toluene

-

Dean-Stark apparatus (if using toluene)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.

-

Alternatively, the reaction can be performed in toluene using a Dean-Stark apparatus to remove the water formed during the reaction, which can drive the equilibrium towards the product.

Conclusion

The methylene group in this compound is a highly reactive functional group, with its acidity significantly enhanced by the electron-withdrawing 2,4-difluorophenyl substituent. This heightened reactivity makes it an excellent nucleophile precursor for C-alkylation and Knoevenagel condensation reactions, providing a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. The provided protocols offer a solid foundation for the practical application of this versatile building block. Further quantitative studies on the pKa and reaction kinetics of this specific compound would be beneficial for a more precise understanding and optimization of its synthetic transformations.

References

Spectroscopic and Synthetic Profile of Diethyl (2,4-difluorophenyl)propanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Diethyl (2,4-difluorophenyl)propanedioate. These predictions are based on established principles of NMR, MS, and IR spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | m | 3H | Aromatic protons (C₆H₃F₂) |

| ~ 4.2 | q | 4H | -OCH₂CH₃ |

| ~ 3.8 | s | 1H | -CH(COOEt)₂ |

| ~ 1.2 | t | 6H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (ester) |

| ~ 160 (dd) | C-F |

| ~ 132 (dd) | Aromatic C-H |

| ~ 125 (dd) | Aromatic C-H |

| ~ 111 (dd) | Aromatic C-H |

| ~ 110 (dd) | Aromatic C-C |

| ~ 62 | -OCH₂CH₃ |

| ~ 55 | -CH(COOEt)₂ |

| ~ 14 | -OCH₂CH₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -115 | m | F (ortho) |

| ~ -115 to -120 | m | F (para) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 272 | [M]⁺ (Molecular Ion) |

| 227 | [M - OEt]⁺ |

| 199 | [M - COOEt]⁺ |

| 127 | [C₆H₃F₂CH₂]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3000-2850 | C-H stretch (aliphatic) |

| ~ 1750-1730 | C=O stretch (ester) |

| ~ 1600, 1500 | C=C stretch (aromatic) |

| ~ 1300-1100 | C-O stretch |

| ~ 1200-1000 | C-F stretch |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the nucleophilic substitution of a 2,4-difluorobenzyl halide with the enolate of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

2,4-difluorobenzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Solvents for column chromatography (e.g., hexane and ethyl acetate)

Procedure:

-

To a solution of diethyl malonate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Cool the mixture back to 0 °C and add a solution of 2,4-difluorobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 300, 400, or 500 MHz spectrometer.

-

The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable standard for ¹⁹F NMR.

Mass Spectrometry (MS):

-

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample should be introduced directly or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Infrared (IR) Spectroscopy:

-

IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃).

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow

Caption: General workflow for synthesis and characterization.

The Strategic Role of Fluorine Atoms in Diethyl (2,4-difluorophenyl)propanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This technical guide delves into the pivotal role of the two fluorine atoms in Diethyl (2,4-difluorophenyl)propanedioate, a compound of interest in drug discovery. By examining its properties in the context of its non-fluorinated and mono-fluorinated analogs, we can elucidate the strategic advantages conferred by the 2,4-difluoro substitution pattern. This analysis is particularly relevant in the exploration of novel therapeutics targeting the central nervous system, where fine-tuning of molecular properties is paramount for efficacy and safety.

While direct and comprehensive experimental data for this compound is limited in publicly accessible literature, we can infer its properties and the role of its fluorine atoms by analyzing data from its structural analogs: Diethyl phenylpropanedioate and Diethyl (4-fluorophenyl)propanedioate. Furthermore, studies on related fluorinated phenylpropanoid structures suggest a potential role as anticonvulsant agents, possibly through the modulation of GABA-A receptors.

The Impact of Fluorination on Physicochemical Properties

The strategic placement of fluorine atoms on the phenyl ring of Diethyl phenylpropanedioate induces significant changes in its electronic and steric properties, which in turn influence its lipophilicity, metabolic stability, and binding interactions.

Table 1: Physicochemical Properties of Diethyl phenylpropanedioate and its Fluorinated Analogs

| Property | Diethyl phenylpropanedioate | Diethyl (4-fluorophenyl)propanedioate | This compound (Predicted) |

| Molecular Weight ( g/mol ) | 236.26 | 254.25 | 272.24 |

| LogP (Octanol-Water) | 2.71 | ~2.9 - 3.1 | ~3.1 - 3.4 |

| pKa (of α-carbon proton) | ~11-13 | ~10-12 | ~9-11 |

| Boiling Point (°C) | 170-172 (at 14 mmHg) | 161-162 (at 15 Torr) | Higher than mono-fluoro analog |

| Density (g/mL) | 1.095 | 1.173 | Higher than mono-fluoro analog |

| Refractive Index | 1.491 | 1.488 | Similar to or slightly higher than mono-fluoro analog |

Note: Predicted values for this compound are based on general trends observed with fluorination.

The introduction of fluorine, the most electronegative element, has a profound electron-withdrawing effect on the phenyl ring. This effect is twofold in the 2,4-difluoro substitution pattern:

-

Increased Lipophilicity (LogP): While fluorine is highly electronegative, its small size allows it to replace hydrogen without significant steric hindrance. The C-F bond is highly polarized, yet the overall contribution to lipophilicity is complex. In many cases, aromatic fluorination increases lipophilicity, which can enhance membrane permeability and access to biological targets within the central nervous system. The predicted increase in LogP for the difluorinated compound suggests potentially improved brain penetration.

-

Increased Acidity (Lower pKa): The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-carbon proton of the propanedioate moiety. This enhanced acidity can be crucial for certain biological interactions where the enolate form of the molecule is the active species.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. The presence of fluorine atoms at the 2 and 4 positions can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.

The Influence of Fluorine Atoms on Biological Activity

The proposed mechanism of action for some anticonvulsants involves the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Positive allosteric modulators of GABA-A receptors enhance the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

The fluorine atoms in this compound can contribute to its potential biological activity in several ways:

-

Enhanced Target Binding: The electron-withdrawing properties of the fluorine atoms can alter the charge distribution of the phenyl ring, potentially leading to more favorable electrostatic or dipole-dipole interactions with amino acid residues in the binding pocket of a target protein like the GABA-A receptor.

-

Conformational Control: The presence of a fluorine atom at the ortho position (position 2) can introduce a conformational bias, restricting the rotation of the phenyl ring. This conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity.

-

Improved Pharmacokinetics: As mentioned earlier, increased lipophilicity and metabolic stability due to fluorination can lead to better absorption, distribution, and a longer duration of action, all of which are desirable properties for a drug candidate.

Experimental Protocols

To rigorously assess the role of the fluorine atoms in this compound, a series of experiments are necessary. Below are detailed methodologies for key experiments.

Synthesis of this compound

Reaction: Nucleophilic aromatic substitution of 1,3-difluorobenzene with the enolate of diethyl malonate.

Materials:

-

1,3-Difluorobenzene

-

Diethyl malonate

-

Sodium hydride (NaH) or other suitable base (e.g., sodium ethoxide)

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl malonate (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the enolate.

-

Add 1,3-difluorobenzene (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

In Vitro Evaluation of GABA-A Receptor Modulation

Assay: Electrophysiological recording of GABA-evoked currents in Xenopus oocytes or mammalian cells expressing GABA-A receptors.

Materials:

-

Human GABA-A receptor subunits (e.g., α1, β2, γ2) expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells)

-

GABA (gamma-aminobutyric acid)

-

This compound and its non-fluorinated and mono-fluorinated analogs

-

Two-electrode voltage-clamp or patch-clamp setup

-

Recording solutions (e.g., frog Ringer's solution for oocytes)

Procedure:

-

Prepare Xenopus oocytes or cultured mammalian cells expressing the desired GABA-A receptor subtype.

-

For two-electrode voltage-clamp recording in oocytes, impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV.

-

Perfuse the oocyte with the recording solution.

-

Apply a control concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

After washing out the GABA, co-apply the same concentration of GABA with varying concentrations of this compound or its analogs.

-

Record the potentiation or inhibition of the GABA-evoked current.

-

Construct concentration-response curves to determine the EC50 or IC50 of the test compounds for GABA-A receptor modulation.

Visualizing the Impact of Fluorination

The following diagrams illustrate the conceptual workflow for evaluating the role of fluorine atoms and a potential signaling pathway involving GABA-A receptor modulation.

Caption: Experimental workflow for comparative analysis.

Caption: Proposed mechanism of GABA-A receptor modulation.

Conclusion

The strategic incorporation of two fluorine atoms at the 2 and 4 positions of the phenyl ring in this compound is predicted to significantly enhance its drug-like properties. These modifications are expected to increase lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. Furthermore, the electronic and conformational effects of the fluorine atoms may result in enhanced binding affinity for biological targets such as the GABA-A receptor, a key player in neuronal inhibition. The presented experimental protocols provide a roadmap for the synthesis and biological evaluation of this compound and its analogs, which will be crucial for validating these hypotheses and exploring its therapeutic potential, particularly in the context of anticonvulsant drug discovery. Further quantitative structure-activity relationship (QSAR) studies are warranted to build a more comprehensive understanding of the role of fluorine in this class of molecules.

The Strategic Integration of Fluorinated Malonic Esters in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a paramount approach for modulating chemical and biological properties. Fluorinated malonic esters have emerged as powerful and versatile building blocks in this endeavor. Their unique electronic characteristics and synthetic accessibility have positioned them as indispensable tools for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis, properties, and core applications of fluorinated malonic esters, supplemented with detailed experimental protocols and quantitative data.

Introduction: The Impact of Fluorine in Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. The high electronegativity of fluorine can influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development of fluorinated pharmaceuticals and advanced materials. Fluorinated malonic esters, such as diethyl fluoromalonate and diethyl difluoromalonate, serve as key intermediates, providing a reliable method for the introduction of fluorine at sp³-hybridized carbon centers.

Synthesis of Fluorinated Malonic Esters

The preparation of fluorinated malonic esters can be achieved through several synthetic routes. A common and effective method involves the direct fluorination of malonic esters using an electrophilic fluorine source.

General Synthesis Protocol for Diethyl Fluoromalonate

A widely employed method for the synthesis of diethyl fluoromalonate involves the use of a triethylamine-hydrogen fluoride complex in the presence of an oxidizing agent like iodosylbenzene.

Experimental Protocol:

-

In a Teflon test tube equipped with a magnetic stir bar, add iodosylbenzene (2.5 mmol), triethylamine pentahydrogen fluoride salt (4.0 mmol), and 1,2-dichloroethane (1 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired malonic ester (1.0 mmol) and an additional 1 mL of 1,2-dichloroethane.

-

Seal the test tube and heat the reaction mixture at 70°C for 24 hours with continuous stirring.

-

After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane eluent to yield diethyl fluoromalonate.

Synthesis Yields

The choice of fluorinating agent and reaction conditions significantly impacts the yield of the desired fluorinated malonic ester.

| Starting Material | Fluorinating Agent/Conditions | Product | Yield (%) | Reference |

| Diethyl Malonate | Et₃N·5HF, PhIO, DCE, 70°C, 24h | Diethyl Fluoromalonate | 85 | |

| Diethyl Malonate | Copper nitrate hemi(pentahydrate), F₂, MeCN, 0-5°C, 2h | Diethyl Fluoromalonate | 94 | |

| Diethyl Chloromalonate | HF, 1,5-diazabicyclo[4.3.0]non-5-ene, 80°C, 12h | Diethyl Fluoromalonate | 83 |

Physicochemical Properties and Characterization

The introduction of one or more fluorine atoms onto the central carbon of a malonic ester has a pronounced effect on its acidity and reactivity. The electron-withdrawing nature of fluorine increases the acidity of the α-proton, facilitating enolate formation.

Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/mL) | ¹⁹F NMR (CDCl₃, δ ppm) | Reference |

| Diethyl Fluoromalonate | C₇H₁₁FO₄ | 178.16 | 121-122 (30 mmHg) | 1.129 | -195.17 (d, J=48.5 Hz) | |

| Diethyl Difluoromalonate | C₇H₁₀F₂O₄ | 196.15 | - | - | - |

¹H NMR Data for Diethyl Fluoromalonate (400 MHz, CDCl₃): δ 5.28 (d, J=48.5 Hz, 1H, CHF), 4.33 (q, J=7.0 Hz, 4H, CH₂), 1.34 (t, J=7.0 Hz, 6H, CH₃).

¹³C NMR Data for Diethyl Fluoromalonate (100 MHz, CDCl₃): δ 163.9 (d, J=24 Hz), 85.2 (d, J=195 Hz), 62.6, 13.9.

Key Reactions in Organic Synthesis

Fluorinated malonic esters are versatile substrates for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex fluorinated molecules.

Caption: Workflow for the synthesis and purification of diethyl fluoromalonate.

Alkylation

The alkylation of fluorinated malonic esters is a cornerstone reaction for C-C bond formation. The acidic α-proton is readily removed by a suitable base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an alkyl halide.

Experimental Protocol for Alkylation:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Add diethyl fluoromalonate (1 equivalent) dropwise to the sodium ethoxide solution at room temperature and stir for 30-60 minutes to ensure complete enolate formation.

-

Slowly add the alkyl halide (e.g., benzyl bromide, 1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alkylated fluorinated malonic ester by column chromatography.

It is important to note that dialkylation can be a competing side reaction. Careful control of stoichiometry and slow addition of the alkylating agent can favor mono-alkylation.

Decarboxylation

Following alkylation, the resulting substituted fluorinated malonic ester can be hydrolyzed to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, yielding a fluorinated carboxylic acid.

General Decarboxylation Procedure:

-

The alkylated diethyl fluoromalonate is hydrolyzed to the corresponding dicarboxylic acid by heating with aqueous acid (e.g., HCl).

-

After hydrolysis, the reaction mixture is heated, often at temperatures ranging from 100-150°C.

-

The β-keto acid intermediate readily loses carbon dioxide through a cyclic transition state to yield the final carboxylic acid product.

Caption: Key synthetic transformations of fluorinated malonic esters.

Applications in Drug Development and Discovery

The unique properties imparted by fluorine make fluorinated malonic esters highly valuable in medicinal chemistry. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, modulate the pKa of nearby functional groups to improve bioavailability, and increase binding affinity to target proteins.

Fluorinated malonic esters are key starting materials for the synthesis of a variety of bioactive molecules, including anti-cancer agents and novel antibiotics. Their ability to serve as precursors to fluorinated amino acids and heterocyclic compounds further expands their utility in the development of new therapeutic agents.

Conclusion

Fluorinated malonic esters represent a critically important class of reagents in modern organic synthesis. Their accessibility, coupled with their versatile reactivity in fundamental transformations such as alkylation and decarboxylation, provides a robust platform for the synthesis of a wide array of fluorinated compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of these building blocks is essential for the design and creation of next-generation pharmaceuticals and advanced materials. The continued development of novel synthetic methods involving fluorinated malonic esters will undoubtedly fuel further innovation in these vital scientific fields.

An In-Depth Technical Guide to Diethyl (2,4-difluorophenyl)propanedioate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (2,4-difluorophenyl)propanedioate, also known as diethyl 2-(2,4-difluorophenyl)malonate, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a difluorinated phenyl ring attached to a malonate ester, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor to certain antifungal agents. This technical guide provides a comprehensive overview of the discovery, history, detailed synthesis protocols, and applications of this important compound.

Introduction and Historical Context

The development of fluorinated organic compounds has been a major focus in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The synthesis of specifically substituted phenylmalonates, such as this compound, emerged from the need for versatile intermediates in the creation of novel therapeutic agents.

While the precise date and individual credited with the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the development of fluorine-containing pharmaceuticals. Patent literature from the mid-1990s, particularly related to the synthesis of antifungal agents, provides the earliest detailed accounts of its preparation and utility. For instance, patent WO1995007895A1, filed in the mid-1990s, describes the synthesis of this compound as a key intermediate. This suggests that its development was driven by the pharmaceutical industry's search for efficient synthetic routes to complex molecules.

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of the diethyl malonate enolate with an activated 2,4-difluorophenyl electrophile.

General Reaction Scheme

The overall transformation can be represented as follows:

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl (2,4-difluorophenyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,4-difluorophenyl)propanedioate is a valuable precursor in the synthesis of various heterocyclic compounds, particularly those bearing a 2,4-difluorophenyl substituent. This structural motif is of significant interest in medicinal chemistry due to the ability of fluorine atoms to modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds—barbiturates and pyrimidines—utilizing this compound as the key starting material. The methodologies described are based on established cyclocondensation reactions and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Synthesis of 5-(2,4-difluorophenyl)barbituric Acid

Barbiturates are a class of compounds derived from barbituric acid and have been widely studied for their activity as central nervous system depressants. The synthesis of 5-substituted barbiturates is a classic example of the condensation reaction between a substituted malonic ester and urea.[1][2]

Reaction Pathway

The synthesis of 5-(2,4-difluorophenyl)barbituric acid involves the cyclocondensation of this compound with urea in the presence of a strong base, typically sodium ethoxide. The base facilitates the deprotonation of urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonate ester to form the heterocyclic ring.[1][2][3]

Experimental Protocol

Materials:

-

This compound

-

Urea (dry)

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent).

-

In a separate flask, dissolve dry urea (1 equivalent) in hot absolute ethanol.

-

Condensation: Add the urea solution to the reaction mixture. Upon mixing, a precipitate of the sodium salt of the barbiturate may begin to form.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours to ensure the completion of the reaction.[4]

-

Work-up: After cooling, add water to dissolve the solid precipitate.

-

Acidification: Slowly add concentrated hydrochloric acid to the solution until it is acidic to litmus paper. This will precipitate the 5-(2,4-difluorophenyl)barbituric acid.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reaction Time | 6 - 8 hours | [4] |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | [5] |

| Typical Yield | 70 - 85% (based on similar syntheses) | [4] |

Synthesis of 2-Amino-4,6-dihydroxy-5-(2,4-difluorophenyl)pyrimidine

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous biologically active compounds. A common synthetic route to 2-amino-4,6-dihydroxypyrimidines is the condensation of a malonic ester with guanidine.[6][7]

Reaction Pathway

The synthesis of 2-amino-4,6-dihydroxy-5-(2,4-difluorophenyl)pyrimidine is achieved through the base-catalyzed cyclocondensation of this compound with guanidine hydrochloride. A strong base, such as sodium methoxide or ethoxide, is used to deprotonate guanidine, which then undergoes a condensation reaction with the malonate to form the pyrimidine ring.[6]

Experimental Protocol

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute Methanol

-

10% Hydrochloric Acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of Sodium Methoxide: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5-2 equivalents) in absolute methanol in a round-bottomed flask fitted with a reflux condenser and a drying tube.

-

Reaction Setup: To the sodium methoxide solution, add guanidine hydrochloride (1 equivalent) and stir for a few minutes.[6]

-

Addition of Malonate: Slowly add this compound (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 3-4 hours.[6]

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Precipitation: Dissolve the resulting solid in a minimum amount of water and adjust the pH to approximately 6 with 10% hydrochloric acid. This will cause the product to precipitate.[6]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash sequentially with distilled water and ethanol to obtain the pure 2-amino-4,6-dihydroxy-5-(2,4-difluorophenyl)pyrimidine.[6]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reaction Time | 3 - 4 hours | [6] |

| Reaction Temperature | Reflux (approx. 65 °C for methanol) | [6] |

| Typical Yield | 80 - 95% (based on similar syntheses) | [6] |

Conclusion

This compound serves as a versatile and efficient building block for the synthesis of 5-aryl substituted barbiturates and pyrimidines. The protocols outlined in these application notes are robust and can be adapted for the synthesis of a variety of analogues for further investigation in drug discovery and development programs. The presence of the 2,4-difluorophenyl moiety in the resulting heterocyclic compounds makes them attractive candidates for biological screening.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Alkylation of Diethyl (2,4-difluorophenyl)propanedioate

Introduction

The alkylation of diethyl (2,4-difluorophenyl)propanedioate is a key chemical transformation for the synthesis of various organic molecules, particularly in the development of pharmaceuticals and other biologically active compounds. This process involves the introduction of an alkyl group to the carbon atom situated between the two ester functionalities, leveraging the acidity of the alpha-hydrogen. This document provides a detailed experimental protocol for this alkylation, based on established methodologies for malonic ester synthesis.

The reaction proceeds via the deprotonation of the active methylene group by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the desired C-alkylated product.[1][2][3] Careful control of reaction conditions is crucial to favor mono-alkylation and minimize the formation of dialkylated byproducts.[1][4]

Data Presentation

The success of the alkylation reaction is dependent on several factors, including the choice of base, solvent, and the nature of the alkylating agent. The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Condition 1: Mono-alkylation | Condition 2: Di-alkylation |

| Base | Sodium Ethoxide (NaOEt) | Sodium Ethoxide (NaOEt) |

| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |

| Stoichiometry (Base) | 1.0 equivalent | 2.0 equivalents (stepwise addition) |

| Stoichiometry (Alkylating Agent) | 1.0 equivalent | 2.0 equivalents (stepwise addition) |

| Temperature | Reflux | Reflux |

| Reaction Time | 2-4 hours | 4-8 hours |

| Expected Product | Diethyl alkyl-(2,4-difluorophenyl)propanedioate | Diethyl dialkyl-(2,4-difluorophenyl)propanedioate |

Experimental Protocol

This protocol details the mono-alkylation of this compound using a generic alkyl halide (R-X).

Materials:

-

This compound

-

Anhydrous Ethanol

-

Sodium metal

-

Alkyl halide (R-X)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The mixture will exotherm and produce hydrogen gas. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.[4][5]

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure diethyl alkyl-(2,4-difluorophenyl)propanedioate.[4]

Safety Precautions:

-

Handle sodium metal with extreme care as it reacts violently with water.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Caption: Experimental workflow for the alkylation of this compound.

Caption: General mechanism for the alkylation of this compound.

References

Application Notes and Protocols: Diethyl (2,4-difluorophenyl)propanedioate in Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is widely employed in the synthesis of fine chemicals, polymers, and key intermediates for pharmaceuticals.[3][4] The use of fluorinated building blocks, such as diethyl (2,4-difluorophenyl)propanedioate, in these reactions is of significant interest to the pharmaceutical industry due to the often-enhanced metabolic stability and binding affinity conferred by fluorine atoms in drug candidates.

These application notes provide a detailed overview and experimental protocols for the use of this compound as the active methylene component in Knoevenagel condensation reactions.

Reaction Principle

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield the final α,β-unsaturated product.[2][5] The presence of two electron-withdrawing ester groups in this compound increases the acidity of the α-hydrogen, facilitating its removal by a weak base to form a stabilized enolate. This enolate then acts as the nucleophile.

A general mechanism for the Knoevenagel condensation is depicted below:

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are generalized for the Knoevenagel condensation of an aromatic aldehyde with this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Toluene

This protocol utilizes a common weak base catalyst and azeotropic removal of water to drive the reaction to completion.[6]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine

-

Toluene

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and toluene (sufficient to fill the flask to about half).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-12 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with additional toluene or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: L-Proline Catalyzed Condensation in Ethanol

This method represents a greener approach using an organocatalyst in a more environmentally benign solvent.[7][8]

Materials:

-

This compound

-

Aromatic aldehyde

-

L-Proline

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

-

Add L-proline (0.1-0.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product as described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Knoevenagel condensation experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

Application Notes and Protocols: Synthesis of Antifungal Agents Utilizing Diethyl (2,4-difluorophenyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel and efficient synthetic routes to potent antifungal agents. Triazole antifungals, such as Fluconazole and Voriconazole, are mainstays in the clinical setting, renowned for their broad-spectrum activity and favorable safety profiles. A key structural motif in many of these potent antifungals is the 2,4-difluorophenyl group. Diethyl (2,4-difluorophenyl)propanedioate serves as a versatile and strategic starting material for the synthesis of crucial intermediates in the production of these life-saving drugs.

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and the subsequent conversion to the active pharmaceutical ingredients, Fluconazole and Voriconazole, starting from this compound.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting with the hydrolysis and decarboxylation of this compound to yield 2-(2,4-difluorophenyl)acetic acid. This intermediate is then converted to a key α-haloketone, 2-chloro-1-(2,4-difluorophenyl)ethanone, a common precursor for various triazole antifungals. Subsequently, the introduction of the 1,2,4-triazole moiety, followed by further functionalization, leads to the final drug molecules.

Caption: General synthetic scheme from this compound to antifungal agents.

Key Synthetic Intermediates and Their Preparation

The synthesis of Fluconazole and Voriconazole from this compound hinges on the efficient preparation of key intermediates. The following sections detail the experimental protocols for these transformations.

Step 1: Synthesis of 2-(2,4-Difluorophenyl)acetic acid

Table 1: Reaction Parameters for the Synthesis of 2-(2,4-Difluorophenyl)acetic acid

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reagents | Aqueous HBr, Acetic Acid | |

| Solvent | Acetic Acid/Water | |

| Temperature | Reflux | |

| Reaction Time | Not specified | - |

| Product | 2-(2,4-Difluorophenyl)acetic acid | |

| Yield | Good preparative yield (exact % not specified) |

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add this compound.

-

Add a mixture of aqueous hydrobromic acid and glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for a period sufficient for complete hydrolysis and decarboxylation (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2,4-difluorophenyl)acetic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

This key intermediate is typically synthesized via a Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride.

Table 2: Reaction Parameters for the Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

| Parameter | Value | Reference |

| Starting Material | 1,3-Difluorobenzene | |

| Reagents | Chloroacetyl chloride, Anhydrous Aluminum trichloride | |

| Solvent | Not specified (often a chlorinated solvent or excess arene) | - |

| Temperature | 30-55°C | |

| Reaction Time | ~5.5 hours | |

| Product | 2-Chloro-1-(2,4-difluorophenyl)ethanone | |

| Yield | Not specified | - |

Experimental Protocol:

-

In a flask equipped with a stirrer, thermometer, and reflux condenser, add 1,3-difluorobenzene and anhydrous aluminum trichloride.

-

Stir the mixture at 30-35°C for 30 minutes.

-

Slowly add chloroacetyl chloride, maintaining the reaction temperature.

-

After the addition is complete, raise the temperature to 50-55°C and continue stirring until the evolution of hydrogen chloride gas ceases (approximately 5 hours).

-

Cool the reaction mixture and carefully quench with ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.

-

Purify by distillation or recrystallization.

Synthesis of Fluconazole

The synthesis of Fluconazole from 2-chloro-1-(2,4-difluorophenyl)ethanone proceeds through the formation of a triazolyl ethanone intermediate, followed by epoxidation and subsequent reaction with a second equivalent of 1,2,4-triazole.

Caption: Synthetic pathway to Fluconazole.

Table 3: Key Reaction Steps and Yields for Fluconazole Synthesis

| Step | Starting Material | Product | Key Reagents | Yield | Reference |

| 1 | 2-Chloro-1-(2,4-difluorophenyl)ethanone | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 1,2,4-Triazole, Triethylamine | Not Specified | |

| 2 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | Trimethylsulfoxonium iodide, NaOH | Not Specified | |

| 3 | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | Fluconazole | 1,2,4-Triazole, K2CO3 | Not Specified |

Experimental Protocols:

-